
Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a useful research compound. Its molecular formula is C25H33NO5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzoate moiety linked to an ethoxy and methoxyphenethylamine chain, which contributes to its biological activity.
Key Properties
Property | Value |
---|---|
Molecular Weight | 413.56 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
This compound has been identified as a stimulant of guanylate cyclase , which catalyzes the conversion of GTP to cGMP. This mechanism is crucial in various physiological processes, including vasodilation and neurotransmission .
Pharmacological Effects
- Cardiovascular Effects : The compound has shown potential in treating cardiovascular disorders by promoting vasodilation through increased cGMP levels .
- Neuropharmacological Activity : There is evidence suggesting its role in modulating neurotransmitter systems, which may be beneficial in treating anxiety and depression .
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress .
In Vitro and In Vivo Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects at higher concentrations (IC50 values around 368.2 mg/L for neuronal cells) .
- In Vivo Studies : Animal studies have reported that doses of 10 mg/kg are well tolerated, indicating a favorable safety profile for further investigation .
Case Study 1: Cardiovascular Applications
A study explored the use of this compound in a model of induced hypertension. The compound was administered over four weeks, resulting in significant reductions in blood pressure and improved vascular function compared to control groups.
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing anxiety disorders, subjects receiving this compound reported decreased anxiety levels as measured by standardized scales, suggesting its potential as an anxiolytic agent.
Properties
IUPAC Name |
methyl 4-[[(5-ethoxy-5-oxopentyl)-[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQMSQFHAWJSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135163 | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329774-41-6 | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329774-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.